
PM-43I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PM-43I is a potent inhibitor of both STAT5- and STAT6-dependent allergic airway disease in mice.
科学的研究の応用
Asthma Treatment
PM-43I has shown significant efficacy in preclinical models of asthma. Research indicates that it can reverse preexisting allergic airway disease in mice, with an effective dose (ED50) as low as 0.25 μg/kg. The compound significantly reduces eosinophilia and lung inflammation markers such as IL-4 and IL-17 secreting cells, demonstrating its potential as a therapeutic agent for asthma management .
Key Findings:
- Efficacy in Mouse Models: this compound reduced airway hyperreactivity (AHR) when administered via aerosolization, suggesting a more efficient delivery method compared to intranasal routes .
- Toxicity Profile: The compound was efficiently cleared through the kidneys with no long-term toxicity observed, making it a candidate for further clinical development .
Study Parameter | Result |
---|---|
Effective Dose (ED50) | 0.25 μg/kg |
Reduction in Eosinophils | Significant |
Lung IL-4 Secreting Cells | Markedly Reduced |
Long-term Toxicity | None Detected |
Atopic Dermatitis Management
Beyond asthma, this compound is being investigated for its role in managing atopic dermatitis (AD). Preliminary studies suggest that this compound can reduce STAT6 phosphorylation in skin keratinocytes, which is critical for maintaining skin barrier integrity. This could potentially alleviate symptoms associated with AD by restoring normal expression levels of skin barrier proteins like loricrin and involucrin .
Research Focus:
- Phosphorylation Studies: Investigating this compound's ability to modulate STAT6 phosphorylation in keratinocytes.
- Skin Barrier Function: Evaluating its effects on gene expression related to skin barrier integrity.
Case Study 1: Asthma Model
In a controlled study involving mice with induced allergic airway disease:
- Mice treated with this compound exhibited significantly reduced airway reactivity compared to control groups.
- The study highlighted the importance of aerosolized delivery methods for maximizing therapeutic effects.
Case Study 2: Atopic Dermatitis
A recent proposal aims to transition this compound into clinical trials for atopic dermatitis by:
- Characterizing its effects on STAT6 phosphorylation.
- Assessing its impact on skin barrier gene expression.
化学反応の分析
Biochemical Interaction with STAT Proteins
PM-43I inhibits STAT5/6 signaling by competitively binding to their SH2 domains, preventing phosphorylation-dependent dimerization and nuclear translocation . Key findings include:
-
Binding Affinity : this compound exhibits higher affinity for STAT6 (IC₅₀ = 0.45 µM) compared to STAT5 (IC₅₀ = 1.2 µM), attributed to its optimized central scaffold and C-terminal modifications .
-
Mechanism : Blocks docking of STAT6 to phosphorylated IL-4Rα, inhibiting Tyr⁶⁴¹ phosphorylation critical for transcriptional activity .
Structural Modifications and Activity
Comparative studies of this compound with analogs (PM-86I, PM-37I, PM-205I) reveal structure-activity relationships :
Compound | Central Scaffold | C-Terminus | Airway Reactivity Inhibition (ED₅₀) |
---|---|---|---|
This compound | Cyclohexyl | Carboxyl | 0.25 µg/kg |
PM-86I | Phenyl | Amide | >10 µg/kg |
PM-37I | Cyclohexyl | Amide | 1.2 µg/kg |
PM-205I | Phenyl | Carboxyl | 4.7 µg/kg |
Key Observations :
-
The cyclohexyl scaffold enhances hydrophobic interactions with STAT6’s SH2 domain .
-
Carboxyl-terminus improves solubility and renal clearance (t₁/₂ = 2.1 hrs in mice) .
In Vivo Pharmacodynamics
This compound demonstrates dose-dependent efficacy in murine asthma models :
Parameter | Value/Outcome |
---|---|
Minimum ED₅₀ (airway inflammation) | 0.25 µg/kg |
Time to peak serum concentration | 30 minutes post-injection |
Renal clearance efficiency | >90% excreted unchanged in urine within 24 hrs |
Functional Outcomes :
Selectivity and Toxicity Profile
This compound shows minimal off-target effects:
-
Kinase Selectivity : No inhibition of JAK2, AKT, or STAT1 at concentrations ≤10 µM .
-
Toxicity : No observed hepatotoxicity or nephrotoxicity in 90-day murine studies .
Comparative Efficacy with Hybrid Analogs
Hybridization experiments highlight this compound’s superiority :
textThis compound vs. PM-37I: - Airway resistance reduction: 62% vs. 38% - Mucin production inhibition: 84% vs. 51%
Clinical Implications
This compound’s biochemical profile supports its potential as a first-in-class asthma therapeutic:
特性
CAS番号 |
1637532-77-4 |
---|---|
分子式 |
C38H50F2N3O10P |
分子量 |
777.8 |
IUPAC名 |
(S,E)-(((Difluoro(4-(4-((1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2-oxoazepan-3-yl)amino)-4-oxobut-2-en-2-yl)phenyl)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) |
InChI |
InChI=1S/C38H50F2N3O10P/c1-26(22-31(44)41-30-16-12-13-21-43(33(30)46)23-32(45)42(8)29-14-10-9-11-15-29)27-17-19-28(20-18-27)38(39,40)54(49,52-24-50-34(47)36(2,3)4)53-25-51-35(48)37(5,6)7/h9-11,14-15,17-20,22,30H,12-13,16,21,23-25H2,1-8H3,(H,41,44)/b26-22+/t30-/m0/s1 |
InChIキー |
MUOJHRIQZPVHNP-ZLMUDAIHSA-N |
SMILES |
O=P(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)C(F)(F)C1=CC=C(/C(C)=C/C(N[C@@H]2C(N(CC(N(C)C3=CC=CC=C3)=O)CCCC2)=O)=O)C=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PM43I; PM 43I; PM-43I |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。